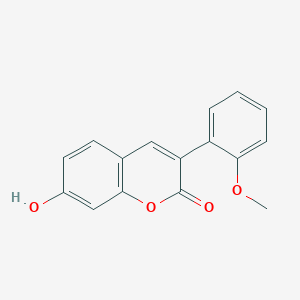![molecular formula C16H17FO2 B13415579 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL CAS No. 415697-55-1](/img/structure/B13415579.png)
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is an organic compound with a complex structure that includes a fluorinated benzyl ether group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL typically involves multiple steps. One common method starts with the preparation of 4-fluorobenzyl alcohol, which is then reacted with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate and a solvent like acetone . The resulting intermediate is further subjected to reduction reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propanal, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL involves its interaction with specific molecular targets. The fluorinated benzyl ether group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[4-(4-Fluoro-benzyloxy)-phenyl]-propan-1-OL is unique due to its specific structural features, such as the combination of a fluorinated benzyl ether group and a propanol chain
Properties
CAS No. |
415697-55-1 |
|---|---|
Molecular Formula |
C16H17FO2 |
Molecular Weight |
260.30 g/mol |
IUPAC Name |
3-[4-[(4-fluorophenyl)methoxy]phenyl]propan-1-ol |
InChI |
InChI=1S/C16H17FO2/c17-15-7-3-14(4-8-15)12-19-16-9-5-13(6-10-16)2-1-11-18/h3-10,18H,1-2,11-12H2 |
InChI Key |
OCIHYKYBMPCPCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(1-Cyclohexen-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13415496.png)
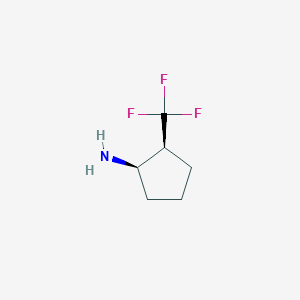
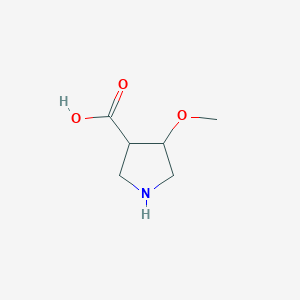
![Ethyl 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanoate](/img/structure/B13415531.png)
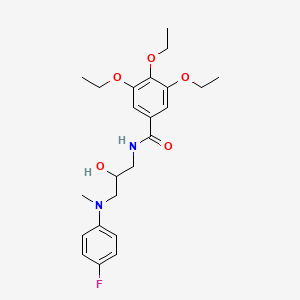
![(5R,6S)-3-[2-[(C,N-dimethylcarbonimidoyl)amino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13415539.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
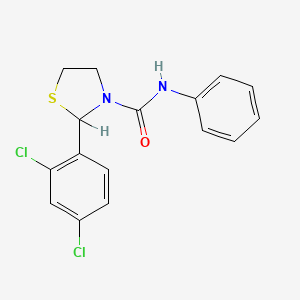
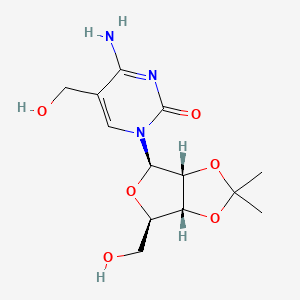

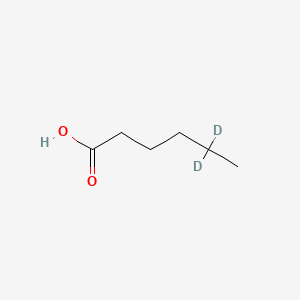
![N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]](/img/structure/B13415592.png)

